REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12](=[O:13])[NH:11][C:10]([CH3:14])=[N:9]1.CN(C)C=O.[N+](C1C=CC=CC=1)([O-])=O.[Cl:29]Cl>C(#N)C.[N+](C)([O-])=O>[Cl:29][C:6]1[CH:5]=[CH:4][C:3]([N:8]2[C:12](=[O:13])[NH:11][C:10]([CH3:14])=[N:9]2)=[C:2]([F:1])[CH:7]=1
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(NC1=O)C
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Name
|
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
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Smiles
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C(C)#N
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Name
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Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Name
|
2-fluorophenyl
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Name
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2-fluorophenyl
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClCl
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClCl
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Name
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)#N
|
Control Type
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AMBIENT
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The resulting slurry is stirred during the chlorination steps at a temperature in the range of about 0° C. to about 75° C., preferably ambient temperature (e.g., 23° C.) to 50° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The key to these superior yields
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Type
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CUSTOM
|
Details
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the removal of the hydrogen chloride gas
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Type
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WAIT
|
Details
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If left in the reaction mixture
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Type
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CUSTOM
|
Details
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the reaction
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Type
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CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
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reduced yields of product
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Type
|
CUSTOM
|
Details
|
The hydrogen chloride is removed from the reaction mixture to the extent possible
|
Type
|
CUSTOM
|
Details
|
optionally purging with nitrogen
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Type
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CONCENTRATION
|
Details
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The reduced hydrogen chloride concentration
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Type
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CUSTOM
|
Details
|
becomes especially important during the reaction, filtration
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Type
|
CUSTOM
|
Details
|
recycled from previous runs of this chlorination reaction, or combinations of fresh and recycled
|
Type
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CUSTOM
|
Details
|
most preferably 30° C. to 40° C
|
Type
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CUSTOM
|
Details
|
absorbtion
|
Type
|
ADDITION
|
Details
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In a pilot plant scale run, the reactor pressure is dependent on the rate of chlorine gas addition versus the rate of reaction
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Type
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TEMPERATURE
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Details
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to maintain the pressure in the reactor under 15 psig
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Type
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ADDITION
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Details
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by the rate of addition of chlorine gas
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Type
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ADDITION
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Details
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With the reaction mixture in the preferred temperature range, 0.8 to 1.6 molar equivalents, preferably 0.9 to 1.5 molar equivalents, of chlorine gas are added below the surface of the reaction mixture at a rate that
|
Type
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TEMPERATURE
|
Details
|
will maintain the reaction mixture below 50° C., preferably between 30° C. and 40° C
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Type
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TEMPERATURE
|
Details
|
while maintaining the above conditions
|
Type
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WAIT
|
Details
|
is about 10 minutes to two hours, preferably 20 minutes to one hour
|
Type
|
CUSTOM
|
Details
|
is brought to a temperature of about 30° C. to 50° C., preferably 30° C. to 40° C., where it
|
Type
|
STIRRING
|
Details
|
is stirred for a hold time of one to 10 hours, preferably three to six hours
|
Type
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TEMPERATURE
|
Details
|
Upon completion of the hold-time the reaction mixture is maintained at the preferred temperature of 30° C. to 40° C.
|
Type
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TEMPERATURE
|
Details
|
In a pilot plant scale run, refluxing under the conditions
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Type
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WAIT
|
Details
|
above is continued for a period of one to six hours, preferably two to four hours during which time trace amounts of residual chlorine and about 99% of the by-product hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is purged with nitrogen gas
|
Type
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TEMPERATURE
|
Details
|
refluxing under the conditions
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is purged with nitrogen gas for a period of about 10 to 30 minutes, preferably 15 to 25 minutes
|
Duration
|
20 (± 5) min
|
Type
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CUSTOM
|
Details
|
Upon completion of the first feed of chlorine gas and the subsequent removal of the by-product hydrogen chloride
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Type
|
CUSTOM
|
Details
|
The subsequent removal of the by-product hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
A third feed of chlorine and by-product hydrogen chloride removal
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Type
|
CUSTOM
|
Details
|
Upon completion of the third feed of chlorine and the subsequent by-product hydrogen chloride removal, conversion of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole
|
Type
|
CUSTOM
|
Details
|
After removal of the hydrogen chloride the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
the solid product collected by filtration or centrifugation
|
Type
|
TEMPERATURE
|
Details
|
In a pilot plant scale run, the reaction mixture is cooled to about 0° C. to 15° C., preferably to 3° C. to 10° C.
|
Type
|
CUSTOM
|
Details
|
precipitation of any product in solution
|
Type
|
WAIT
|
Details
|
held at this temperature for about 30 minutes to two hours, preferably one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid product is collected by centrifugation
|
Type
|
WASH
|
Details
|
washed with a cold solvent, preferably acetonitrile
|
Reaction Time |
40 (± 10) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |